4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is a synthetic organic compound belonging to the class of benzo[c][1,2,5]oxadiazoles. This compound is characterized by its unique structure, which includes bromine substituents and long alkyl chains that enhance its solubility in organic solvents. The compound has garnered interest due to its potential applications in organic electronics, particularly in organic light-emitting diodes and photovoltaic devices.
The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole has been documented in various scientific literature, primarily focusing on its synthesis routes and properties. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its oxadiazole ring structure. This classification places it among compounds known for their electronic properties and utility in optoelectronic applications.
The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves several key steps:
The molecular formula of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is C20H26Br2N2O4. Its structure features:
The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy, with signals corresponding to the aromatic protons and alkyl chains .
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole can undergo various chemical reactions typical for aromatic compounds:
These reactions are essential for modifying its properties or integrating it into larger molecular frameworks for specific applications .
The mechanism of action for compounds like 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole primarily relates to their behavior as electron transport materials in organic electronic devices:
Studies have shown that these compounds exhibit significant photophysical properties that are advantageous for use in light-emitting diodes and solar cells .
Key physical and chemical properties of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole include:
Thermogravimetric analysis indicates stability up to approximately 300°C before significant degradation occurs .
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole has several notable applications:
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole (CAS RN: 1314801-35-8) is a heterocyclic aromatic compound featuring a central benzooxadiazole (benzofurazan) core. Its molecular formula is C₂₂H₃₄Br₂N₂O₃, with a molecular weight of 534.33 g/mol [1] [2]. The IUPAC name explicitly defines the substitution pattern: bromine atoms occupy the 4- and 7-positions, while octyloxy (‑OC₈H₁₇) chains are attached to the 5- and 6-positions of the fused ring system [2] [5].
Key Structural Features:
Table 1: Key Identifiers of 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1314801-35-8 |
Molecular Formula | C₂₂H₃₄Br₂N₂O₃ |
Molecular Weight | 534.33 g/mol |
IUPAC Name | 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole |
Canonical SMILES | CCCCCCCCOC1C(OCCCCCCCC)=C(Br)C2=NON=C2C=1Br |
InChIKey | ACUBGWMGURRCLC-UHFFFAOYSA-N |
Purity (Commercial) | ≥95%-98% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7